N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(trifluoromethoxy)benzamide
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Overview
Description
The chemical compound “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(trifluoromethoxy)benzamide” belongs to a class of compounds that have been explored for their diverse biological activities, including anticonvulsant, antiproliferative, and antimicrobial properties. These activities are often attributed to the unique structural features of the 1,2,4-triazolo[4,3-a]pyrazine moiety, which allows for significant biological interaction.
Synthesis Analysis
The synthesis of compounds within this family, including derivatives of 1,2,4-triazolo[4,3-a]pyrazine, typically involves multi-step chemical reactions starting from phenylacetonitriles or similar precursors. The synthesis process might involve condensation, alkylation, and amidation steps to introduce various substituents, leading to the final compound with desired biological activities (Kelley et al., 1995).
Molecular Structure Analysis
The molecular structure of “this compound” and related compounds has been characterized by various spectroscopic techniques, including X-ray diffraction, NMR, and IR spectroscopy. These studies reveal the presence of critical functional groups and the overall conformation of the molecule, which are essential for its biological activity.
Chemical Reactions and Properties
Compounds containing the 1,2,4-triazolo[4,3-a]pyrazine moiety participate in several chemical reactions, including ring transformations and nucleophilic substitutions. These reactions can modify the compound's chemical structure, potentially leading to new compounds with varied biological activities. The presence of ethoxy and trifluoromethoxy groups may influence the compound's reactivity and interaction with biological targets (Kurasawa et al., 1988).
properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O3/c1-2-26-15-13-23-22-12(24(13)8-7-20-15)9-21-14(25)10-5-3-4-6-11(10)27-16(17,18)19/h3-8H,2,9H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSWXOPCUQJNFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC=CC=C3OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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